molecular formula C9H8FNO5 B1604032 Methyl 4-fluoro-5-methoxy-2-nitrobenzoate CAS No. 159768-50-0

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

Cat. No.: B1604032
CAS No.: 159768-50-0
M. Wt: 229.16 g/mol
InChI Key: QLBGQKDRKJSSFI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C(_9)H(_8)FNO(_5). It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-5-methoxy-2-nitrobenzoate typically involves the nitration of methyl 4-fluoro-5-methoxybenzoate. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its desired form.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 4-fluoro-5-methoxy-2-aminobenzoate.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Reduction: Methyl 4-fluoro-5-methoxy-2-aminobenzoate.

    Substitution: Depending on the nucleophile, various substituted derivatives of methyl 4-fluoro-5-methoxybenzoate can be formed.

Scientific Research Applications

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is utilized in several research domains:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-fluoro-5-methoxy-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present on the compound and their interactions with other molecules.

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
  • Methyl 4-chloro-5-methoxy-2-nitrobenzoate
  • Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate

Comparison: Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is unique due to the specific positioning of the fluorine, methoxy, and nitro groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, the presence of the fluorine atom can significantly affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBGQKDRKJSSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633403
Record name Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159768-50-0
Record name Benzoic acid, 4-fluoro-5-methoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159768-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-5-methoxy-2-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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